Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13502346
Molecular Formula: C10H16ClN3O2
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClN3O2 |
|---|---|
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H16ClN3O2/c1-5-16-9(15)7-6(11)8(12)14(13-7)10(2,3)4/h5,12H2,1-4H3 |
| Standard InChI Key | FNEXLRWEPOCHPY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1Cl)N)C(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Cl)N)C(C)(C)C |
Introduction
Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate is a complex heterocyclic compound belonging to the pyrazole derivative family. It is characterized by its molecular formula and a molecular weight of approximately 273.73 g/mol. This compound is of significant interest in scientific research due to its potential biological activities and therapeutic applications.
Stability and Reactivity
Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is influenced by the presence of functional groups, which participate in various chemical reactions essential for synthesizing more complex derivatives or modifying the compound for specific applications.
Synthesis
The synthesis of Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate typically involves several key steps, requiring specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Reactions are often performed under reflux conditions or in a microwave-assisted setup to enhance reaction rates and reduce by-products.
Applications
Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate has several scientific uses, particularly in drug development and agrochemical applications. Research continues to explore its full potential across various fields.
Research Findings
Recent studies have highlighted the importance of pyrazole derivatives in developing new therapeutic agents. For instance, 5-aminopyrazoles have shown potent antibacterial activity, underscoring the potential of similar compounds like Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate in drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume